7-Methoxypyrido[3,4-b]pyrazine
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
7-methoxypyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-4-6-7(5-11-8)10-3-2-9-6/h2-5H,1H3 |
InChI Key |
BUEVGBDQSAYAND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CN=C2C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxypyrido[3,4-b]pyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of a methoxy group can lead to the formation of this compound. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid, and it is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxypyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyridopyrazine oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Methoxypyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a kinase inhibitor and its role in cancer therapy.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Methoxypyrido[3,4-b]pyrazine involves its interaction with various molecular targets. It can inhibit specific enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s methoxy group and nitrogen atoms play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Core Structure and Substituent Effects
The pyrido[3,4-b]pyrazine scaffold is structurally distinct from related fused heterocycles such as:
- Thieno[3,4-b]pyrazine: Replaces the pyridine ring with a thiophene, enhancing π-conjugation and reducing bandgap .
- Pyrido[2,3-b]pyrazine : Differs in the fusion position of the pyridine and pyrazine rings, altering electronic delocalization .
- Furazano[3,4-b]pyrazine: Incorporates a furazan (1,2,5-oxadiazole) ring, increasing thermal stability and energetic performance .
The methoxy group in 7-methoxypyrido[3,4-b]pyrazine contrasts with substituents in analogs like bromo, amino, or nitro groups, which are common in energetic materials or optoelectronic polymers (Table 1) .
Table 1: Substituent Effects on Pyrazine-Based Compounds
Electronic Properties
Pyrido[3,4-b]pyrazine derivatives exhibit lower HOMO-LUMO gaps compared to quinoxaline or pyridine due to extended conjugation and electron-deficient cores. For example:
- Pyrido[3,4-b]pyrazine (without substituents): Bandgap ~2.1 eV .
- This compound : Methoxy substitution raises HOMO levels slightly (by ~0.3 eV), improving hole-transport properties in polymers .
- Thieno[3,4-b]pyrazine: Bandgap ~1.7 eV, making it superior for near-infrared (NIR) absorption in solar cells .
Optoelectronics
- Low-Bandgap Polymers : Pyrido[3,4-b]pyrazine-based polymers exhibit bandgaps as low as 0.56 eV, ideal for organic photovoltaics .
- Dye-Sensitized Solar Cells (DSCs): Thieno[3,4-b]pyrazine derivatives achieve NIR absorption, but pyrido analogs offer better electron-withdrawing strength for charge separation .
Energetic Materials
- Furazano[3,4-b]pyrazine Derivatives: Detonation pressures (32.8–36.8 GPa) exceed RDX, though sensitivity remains a challenge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
